2,2'-Dihydroxy-3-methoxychalcone

Drug Discovery Medicinal Chemistry Scaffold Design

2,2'-Dihydroxy-3-methoxychalcone is a synthetic chalcone derivative with a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol. Its structure features a trans-α,β-unsaturated ketone bridge linking two aromatic rings that are substituted with hydroxyl groups at the 2- and 2'-positions and a methoxy group at the 3-position.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 2718-28-7
Cat. No. B12045314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dihydroxy-3-methoxychalcone
CAS2718-28-7
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H14O4/c1-20-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17/h2-10,17,19H,1H3/b10-9+
InChIKeyGBAMFFILOSWMOO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dihydroxy-3-methoxychalcone (CAS 2718-28-7): Structural Identity and Procurement Baseline


2,2'-Dihydroxy-3-methoxychalcone is a synthetic chalcone derivative with a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol. Its structure features a trans-α,β-unsaturated ketone bridge linking two aromatic rings that are substituted with hydroxyl groups at the 2- and 2'-positions and a methoxy group at the 3-position. The compound is cataloged under PubChem CID 6086427 and ChEMBL ID CHEMBL2403799 [1]. It is commercially supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals intended for early discovery research, and is sold 'as-is' without vendor-collected analytical data or purity certificates .

Why Procuring 2,2'-Dihydroxy-3-methoxychalcone Is Not Interchangeable with Generic Chalcone Analogs


The specific substitution pattern of 2,2'-dihydroxy-3-methoxychalcone (hydroxyls at 2- and 2'-positions, methoxy at 3-position) creates a distinct intramolecular hydrogen-bonding network and electronic profile that cannot be replicated by off-the-shelf analogs such as 2,2'-dihydroxychalcone (lacking the 3-methoxy group) or 2',4-dihydroxy-3-methoxychalcone (differing in the position of the second hydroxyl). Even closely related positional isomers exhibit divergent biological activity profiles; for instance, 2',4-dihydroxy-3-methoxychalcone demonstrates potent inhibition of neutrophil oxidative burst (IC50 ≤ 5 μM) [1], while 2,2'-dihydroxychalcone shows GST inhibition (IC50 28.9 μM) [2]. Substituting the 2,2'-dihydroxy-3-methoxy scaffold with any other regioisomer would therefore introduce an uncharacterized change in target engagement, metabolic stability, and overall pharmacological performance, rendering direct interchange scientifically unsound.

2,2'-Dihydroxy-3-methoxychalcone: Quantitative Comparative Evidence for Scientific Selection


Unique Intramolecular Hydrogen-Bonding Array Confers Distinct Physicochemical Properties vs. 2,2'-Dihydroxychalcone

2,2'-Dihydroxy-3-methoxychalcone possesses two hydrogen bond donors (the 2- and 2'-hydroxyl groups) and four hydrogen bond acceptors (the carbonyl oxygen, two hydroxyl oxygens, and the methoxy oxygen), compared to 2,2'-dihydroxychalcone which has two donors and three acceptors (lacking the methoxy oxygen). The computed XLogP3-AA value for the target compound is 3.5, indicating higher lipophilicity than the non-methoxylated analog 2,2'-dihydroxychalcone (XLogP3-AA ~2.8) [1]. This additional hydrogen bond acceptor and increased lipophilicity predict altered membrane permeability and protein-binding characteristics, which are critical for cell-based assay performance and in vivo distribution [2]. These values are computed by PubChem using standardized algorithms and serve as a comparative baseline in the absence of experimental logP/logD data for this unscreened AldrichCPR compound.

Drug Discovery Medicinal Chemistry Scaffold Design

Regioisomeric Differentiation from 2',4-Dihydroxy-3-methoxychalcone: Implications for Neutrophil Oxidative Burst Modulation

2',4-Dihydroxy-3-methoxychalcone, a regioisomer of the target compound where the second hydroxyl is at the 4-position rather than the 2-position, has been experimentally demonstrated to inhibit neutrophil oxidative burst with an IC50 ≤ 5 μM, representing the most active member of a tested chalcone series [1]. The target compound 2,2'-dihydroxy-3-methoxychalcone, bearing hydroxyls at the 2- and 2'-positions instead of 2'- and 4-positions, would present a different pharmacophore geometry to molecular targets involved in NADPH oxidase activation. No direct head-to-head comparison exists for this specific pair; however, class-level SAR from the 2020 chalcone study establishes that the precise positioning of hydroxyl substituents on the A- and B-rings is the dominant determinant of neutrophil oxidative burst inhibitory potency [1]. This evidence supports the selection of the 2,2'-substituted scaffold as a chemically distinct probe for mechanistic studies where 2',4-substituted leads are inactive or unsuitable.

Immunology Inflammation Neutrophil Biology

Chemoprotective Screening Data from the 2,2'-Substituted Chalcone Series Provides Baseline Safety Differentiation from 4'-Substituted Analogs

In a systematic screen of 31 chalcones and dihydrochalcones, Forejtníková et al. (2005) demonstrated that 2,2'-substituted chalcones as a subclass exhibited distinct toxicological profiles compared to 4- or 4'-substituted analogs [1]. Specifically, chalcones substituted at the 4- and/or 4'-position were identified as the subclass that did not inhibit gap junctional intercellular communication (GJIC), a marker of tumor-promoting potential, whereas several 2,2'-substituted derivatives showed cytotoxicity and GJIC inhibition at concentrations ≥25 μM, suggesting they should be excluded from chemoprotective screening [1]. The target compound 2,2'-dihydroxy-3-methoxychalcone, as a 2,2'-substituted chalcone, is therefore predicted to carry a different toxicological liability profile compared to 4-substituted chemoprotective leads such as 4-hydroxychalcone or 2',4,4'-trihydroxychalcone. This differential GJIC/cytotoxicity signature is a critical selection criterion for projects where chemoprotection without tumor-promotion risk is the primary endpoint.

Toxicology Chemoprotection Drug Safety

Availability as an Unscreened, Unique AldrichCPR Scaffold Distinguishes 2,2'-Dihydroxy-3-methoxychalcone from Widely Studied Commercial Chalcones

Unlike extensively characterized chalcones such as 2,2'-dihydroxychalcone (with documented GST inhibition, IC50 28.9 μM) [1] or 2'-hydroxy-3-methoxychalcone (with published colon cancer cytokine modulation data) [2], 2,2'-dihydroxy-3-methoxychalcone remains a minimally studied chemical entity. Sigma-Aldrich explicitly states that no analytical data is collected for this AldrichCPR product, and the buyer assumes responsibility for identity and purity confirmation . This lack of prior biological annotation, combined with its distinct 2,2'-dihydroxy-3-methoxy substitution pattern, positions the compound as a genuinely unexplored scaffold for chemical biology probe discovery, phenotypic screening, and SAR expansion libraries. For laboratories seeking to identify novel bioactivity rather than validate known targets, this 'unscreened' status represents a procurement advantage that cannot be matched by off-the-shelf, well-characterized chalcones with pre-existing activity annotations that may introduce bias into screening campaigns.

Chemical Biology High-Throughput Screening Probe Discovery

Optimal Research and Discovery Application Scenarios for 2,2'-Dihydroxy-3-methoxychalcone


Phenotypic Screening for Novel Anticancer Activity in Colon and Prostate Cancer Models

The 2,2'-substituted chalcone subclass exhibits cytotoxicity and GJIC inhibition in rat liver epithelial cells at concentrations ≥25 μM, a profile associated with antiproliferative rather than chemoprotective activity [1]. In contrast, the structurally related 2',4-dihydroxy-3-methoxychalcone demonstrates IC50 values of 12.80 µg/mL (HeLa) and 19.57 µg/mL (WiDr) [2], while 2,2'-dihydroxychalcone shows GST inhibition with IC50 28.9 μM in colon cancer cells [3]. 2,2'-Dihydroxy-3-methoxychalcone, as an unscreened compound combining the 2,2'-dihydroxy motif with a 3-methoxy group, provides a novel chemical tool for phenotypic antiproliferative screens in colon and prostate cancer cell panels where existing chalcones have saturated SAR space.

Neutrophil-Mediated Inflammation Probe with Alternative Pharmacophore Topology

The 2020 study by Correia et al. established that potency against neutrophil oxidative burst is exquisitely sensitive to hydroxyl positional isomerism, with 2',4-substitution yielding IC50 ≤ 5 μM while other regioisomers were significantly less active [1]. 2,2'-Dihydroxy-3-methoxychalcone presents a pharmacophore geometry (2,2'-hydroxyl topology) that is structurally orthogonal to the most active 2',4-isomer. This makes it suitable as a negative-control probe or as a starting point for exploring alternative binding modes on NADPH oxidase subunits, particularly in assay systems where the 2',4-isomer has saturated its target engagement window.

Chemical Biology Tool Compound for Unbiased Target Deconvolution Studies

Unlike well-characterized chalcones such as 2,2'-dihydroxychalcone (known GST inhibitor) [1] or 2'-hydroxy-3-methoxychalcone (established cytokine release modulator) [2], 2,2'-dihydroxy-3-methoxychalcone is supplied by Sigma-Aldrich as an AldrichCPR product with no collected analytical data or published bioactivity [3]. This 'blank slate' status, combined with its computed XLogP3-AA of 3.5 (favorable for cell permeability) and four hydrogen-bond acceptors (enabling diverse target interactions), makes it an ideal candidate for chemical proteomics and affinity-based target identification workflows where pre-existing activity bias must be minimized.

SAR Expansion Library Component for Chalcone-Based Drug Discovery Programs

Systematic SAR from the 2005 Forejtníková study demonstrated that the substitution position (2,2'- vs. 3,3'- vs. 4- vs. 4'-) fundamentally determines the balance between chemoprotective efficacy and GJIC-mediated toxicity in the chalcone class [1]. 2,2'-Dihydroxy-3-methoxychalcone fills an under-explored cell in the substitution matrix — combining 2,2'-hydroxylation with 3-methoxylation — that is not represented by any commercially available, well-annotated analog. Incorporating this compound into a chalcone-focused library enables comprehensive mapping of the 2,2'-substituted quadrant of chemical space, which is essential for deriving robust, predictive QSAR models for this scaffold family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Dihydroxy-3-methoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.